molecular formula C16H12F2N2O4S B2526942 N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-73-7

N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2526942
CAS RN: 899996-73-7
M. Wt: 366.34
InChI Key: LBZYAJRPGIOYLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is not directly detailed in the provided papers. However, similar compounds have been synthesized, which can offer insights into potential synthetic routes. For instance, the synthesis of N-substituted benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involved structure-activity relationship (SAR) studies and biochemical characterization . Another study reported the synthesis of N-substituted propylamines and propylamides with antifungal activity, which could suggest a method for introducing the amide functionality into the target compound . Additionally, the synthesis of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates provides a precedent for incorporating the 2,4-difluorophenyl moiety .

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by techniques such as NMR, UV, and mass spectrometry, as evidenced by the characterization of a related compound, (±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide . The presence of a 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl group in the target compound suggests a complex molecular structure with multiple functional groups that could be analyzed using these techniques.

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from related studies. For example, the mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide showed specific cleavage patterns and the elimination of a hydroxyl radical . This suggests that the target compound may undergo similar fragmentation under electron impact, which could be useful for structural elucidation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound, such as solubility, melting point, and stability, are not directly reported in the provided papers. However, the properties of structurally similar compounds, such as the series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, could provide a basis for predicting the properties of the target compound . The presence of fluorine atoms and an amide bond in the target compound suggests it may have significant interactions with biological molecules, affecting its solubility and binding properties.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Compounds with similar structural features have been explored for their potential as dipeptidyl peptidase IV (DPP-4) inhibitors, showing promise in reducing blood glucose levels in models of diabetes. For instance, derivatives containing the aryl-1,1-dioxothian-4-yl group have shown significant DPP-4 inhibitory activity, highlighting their potential application in diabetes management (Nitta et al., 2012).

Antifungal Agents

Research has also highlighted the development of water-soluble prodrugs of known antifungal agents, demonstrating the importance of chemical modifications for improving drug solubility and efficacy. The discovery of fosfluconazole, for example, showcases how structural alterations can lead to the development of more effective and soluble forms of antifungal medications (Bentley et al., 2002).

Anticancer Activity

Novel derivatives of structurally related molecules have been synthesized and evaluated for their anticancer activities. Some compounds have shown potential against glioblastoma and breast cancer cell lines, suggesting a pathway for the development of new anticancer therapeutics (Tumosienė et al., 2020).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds, such as 1,5-disubstituted 3-amino-1H-1,2,4-triazoles, from structurally similar precursors highlights the utility of these molecules in creating biologically active compounds. This research underscores the versatility of these molecules in contributing to the development of new chemical entities with potential biological applications (Wong et al., 2013).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O4S/c1-9(15(21)19-13-7-6-10(17)8-12(13)18)20-16(22)11-4-2-3-5-14(11)25(20,23)24/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZYAJRPGIOYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)F)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

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